In-Depth Technical Guide: 3,3-Diphenyl-3H-benzo[f]chromene
In-Depth Technical Guide: 3,3-Diphenyl-3H-benzo[f]chromene
CAS Number: 4222-20-2
This technical guide provides a comprehensive overview of 3,3-Diphenyl-3H-benzo[f]chromene, a photochromic dye with significant applications in materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and photochromic behavior.
Chemical and Physical Properties
3,3-Diphenyl-3H-benzo[f]chromene, also known as 3,3-Diphenyl-3H-naphtho[2,1-b]pyran, is a colorless solid organic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4222-20-2 | [1] |
| Molecular Formula | C25H18O | [2] |
| Molar Mass | 334.41 g/mol | [2] |
| Appearance | Colorless solid | [1] |
| Melting Point | 160 °C | [2] |
| Boiling Point | 511.1 ± 50.0 °C (Predicted) | [2] |
| Density | 1.187 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 265.1 °C | [2] |
| Refractive Index | 1.679 | [2] |
| Vapor Pressure | 4.67E-10 mmHg at 25°C | [2] |
Spectral Data
The structural elucidation of 3,3-Diphenyl-3H-benzo[f]chromene is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: The carbon spectrum provides evidence for the 25 carbon atoms in the molecule.[3][4]
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¹H NMR: The proton NMR spectrum is crucial for confirming the arrangement of aromatic and pyran ring protons.
Note: While specific peak assignments were not available in the searched literature, representative spectra can be found through chemical databases.
Infrared (IR) Spectroscopy
The IR spectrum of 3,3-Diphenyl-3H-benzo[f]chromene displays characteristic absorption bands corresponding to its functional groups. Key absorptions include those for C-H stretching of the aromatic rings and the C-O-C stretching of the pyran ring.[5]
Experimental Protocols
Synthesis
A common and efficient method for the synthesis of 3,3-Diphenyl-3H-benzo[f]chromene involves the acid-catalyzed condensation of a substituted naphthol with a 1,1-diarylprop-2-yn-1-ol (an alkynol).[6]
General Procedure:
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Reactant Preparation: 2-Naphthol and 1,1-diphenyl-prop-2-yn-1-ol are used as the primary starting materials.[2]
-
Condensation Reaction: The reactants are heated in a suitable solvent, such as toluene, in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH).[2]
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted starting materials. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure 3,3-Diphenyl-3H-benzo[f]chromene.[7]
A detailed, step-by-step experimental protocol with specific reagent quantities and reaction conditions was not explicitly available in the searched literature for this specific compound.
Photochromism: Mechanism and Properties
3,3-Diphenyl-3H-benzo[f]chromene is a well-known photochromic compound, meaning it reversibly changes color upon exposure to light.[1] This property is central to its application in ophthalmic lenses and other light-sensitive materials.[1]
Mechanism of Photochromism
The photochromic behavior of 3,3-Diphenyl-3H-benzo[f]chromene is based on a reversible 6π electrocyclic ring-opening reaction of the pyran ring upon irradiation with ultraviolet (UV) light.[7][8] This process leads to the formation of colored, open-ring isomers known as photomerocyanines.[1] These merocyanine isomers, which can exist as transoid-cis (TC) and transoid-trans (TT) forms, are responsible for the observed color change, typically to yellow or red.[8] In the absence of UV light, the molecule thermally reverts to its colorless, closed-ring form.
Caption: Photochromic mechanism of 3,3-Diphenyl-3H-benzo[f]chromene.
Biological Activity
While the broader class of benzochromene and naphthopyran derivatives has been investigated for various biological activities, including anticancer and antimicrobial properties, no specific studies on the biological activity or associated signaling pathways of 3,3-Diphenyl-3H-benzo[f]chromene were identified in the reviewed literature. Therefore, a signaling pathway diagram for this specific compound cannot be provided at this time. Research in this area for this particular molecule is lacking.
Safety and Handling
Based on available safety data, 3,3-Diphenyl-3H-benzo[f]chromene should be handled with care. It is advised to wear suitable protective clothing, gloves, and eye/face protection.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Conclusion
3,3-Diphenyl-3H-benzo[f]chromene is a significant photochromic compound with well-established properties and a clear mechanism of action for its color-changing behavior. Its synthesis is achievable through established organic chemistry methods. While its primary application lies in materials science, particularly for photochromic lenses, the biological activities of this specific molecule remain an unexplored area of research. Further investigation into its potential pharmacological effects could open new avenues for its application.
References
- 1. 3,3-Diphenyl-3H-naphthopyran - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,3-Diphenyl-3H-naphtho[2,1-b]pyran(4222-20-2) 13C NMR spectrum [chemicalbook.com]
- 5. 3,3-Diphenyl-3H-naphtho[2,1-b]pyran(4222-20-2) IR Spectrum [m.chemicalbook.com]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into photochromic 3H-naphthopyran showing strong photocoloration - PMC [pmc.ncbi.nlm.nih.gov]
